1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide
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Overview
Description
1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide is a chemical compound with the empirical formula C26H39N2OP and a molecular weight of 426.57 g/mol . It is known for its application as a ligand in various catalytic reactions, particularly in the synthesis of air-stable palladium complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide typically involves the reaction of 2,6-diisopropylaniline with phosphorus trichloride, followed by oxidation . The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the process is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories and facilities equipped to handle organophosphorus compounds. The production process involves stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, oxidizing agents, and various solvents such as toluene and dichloromethane . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds, which are often used as intermediates in further chemical synthesis .
Scientific Research Applications
1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form stable complexes that facilitate various chemical transformations . The molecular targets and pathways involved include the activation of C-Cl and C-F bonds, as well as the dehydrative direct arylation of arenes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: This compound is similar in structure and is also used as a ligand in catalytic reactions.
1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene: Another similar compound used in various catalytic processes.
Uniqueness
1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide is unique due to its specific structure, which provides stability and reactivity in catalytic applications. Its ability to form air-stable complexes with palladium and other metals makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2-hydroxy-1,3,2-diazaphospholidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,29H,15-16H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXRFOMNQBWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(P2O)C3=C(C=CC=C3C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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